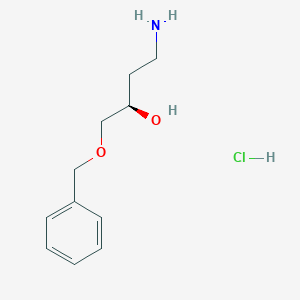

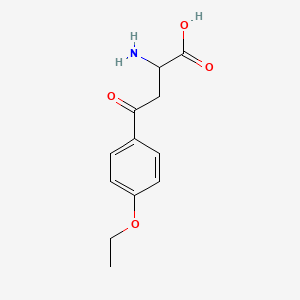

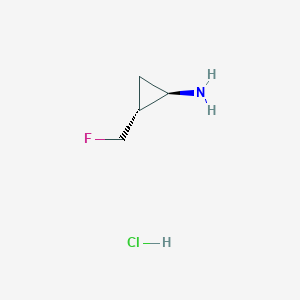

(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related chiral amino alcohols and derivatives, such as (S)-(+)-2-(N-benzylamino)butan-1-ol, involves catalytic hydrogenation over palladium, showcasing the complexity and precision required in synthesizing such compounds (Hegedüs et al., 2015).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, closely related to our compound of interest, indicates intricate hydrogen bonding and molecular packing in crystals, offering insights into the potential molecular structure characteristics of "(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride" (Diana et al., 2019).

Chemical Reactions and Properties

Aminoboranes, which share similar functional groups, are synthesized from reactions of lithium aminoborohydrides with various agents, demonstrating the reactivity and potential for diverse chemical transformations relevant to our compound (Pasumansky et al., 2008).

Physical Properties Analysis

The physical properties of compounds like ours can be inferred from the study of ferroelectric side chain liquid crystalline polysiloxanes, indicating the importance of molecular structure in determining mesomorphic behavior and thermal properties (Hsiue & Chen, 1995).

Chemical Properties Analysis

Understanding the chemical properties involves examining the reactivity and stability of similar compounds. For example, 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors demonstrate significant biological reactivity, which can shed light on the functional capabilities of our compound of interest (Hays et al., 1998).

Aplicaciones Científicas De Investigación

Synthesis of Enantiopure β-Aminoalcohols

Enantiopure β-aminoalcohols, derivatives of "(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride", have been synthesized and used in conjunction with Ru(II) or Ir(I) complexes as ligands for the asymmetric hydrogen transfer reduction of aryl alkyl ketones. These compounds have shown effectiveness in producing enantiomerically enriched products, which are crucial for the development of drugs and other active molecules with specific stereochemistry (Aboulaala et al., 2005).

Catalytic Hydrogenation for Optically Active Cyclopropanecarboxylic Acids

The compound has been used as a starting material in the synthesis of optically active, practically important cyclopropanecarboxylic acids via catalytic hydrogenation. This process is significant for producing chiral building blocks for pharmaceuticals, highlighting the compound's role in facilitating asymmetric synthesis (Hegedüs et al., 2015).

Asymmetric Synthesis of Cyclic β-Amino Alcohol Derivatives

The compound has been employed in Ir-catalyzed allylic aminations and ring-closing metathesis reactions to synthesize cyclic β-amino alcohol derivatives with high enantioselectivity. These derivatives are valuable intermediates for producing bioactive molecules and natural products with complex structures (Lee et al., 2007).

Synthesis of Amino Alcohol Ligands

Amino alcohol ligands derived from "(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride" have been synthesized for use in catalytic reactions. These ligands are particularly useful in enantioselective catalysis, which is fundamental for producing chiral drugs and chemicals (Jimeno et al., 2003).

Propiedades

IUPAC Name |

(2R)-4-amino-1-phenylmethoxybutan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H/t11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVJVQIHZZSQOW-RFVHGSKJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

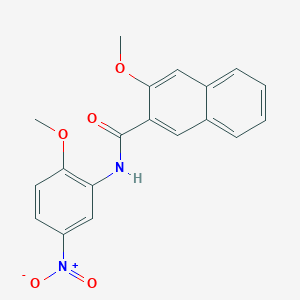

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)

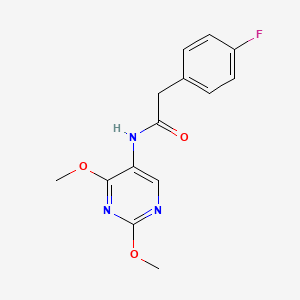

![ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2485855.png)

![N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2485856.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2485859.png)